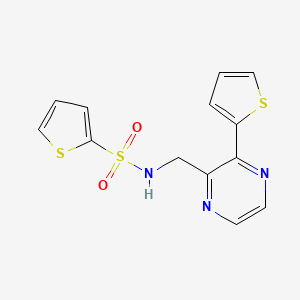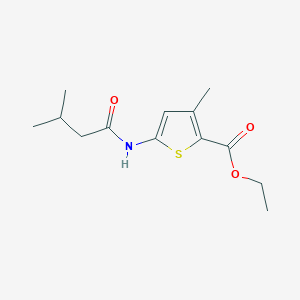
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound. Its structure consists of a dihydroisoquinoline moiety, a furan ring, and a methoxybenzenesulfonamide group, positioning it as a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate benzaldehyde with an amino acid derivative. The dihydroisoquinoline intermediate is then functionalized to incorporate the furan and sulfonamide groups. The final step involves the methoxylation of the benzene ring.
Industrial Production Methods
Large-scale production may involve optimizing each synthetic step to increase yields and purity. Continuous flow synthesis and the use of automated reactors can help streamline the process, ensuring that industrial needs are met efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The dihydroisoquinoline core can undergo oxidation, leading to the formation of isoquinoline derivatives.
Reduction: : Selective reduction can modify the furan ring or the nitro groups, if present.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various functional derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Typically involve strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation of the dihydroisoquinoline core yields isoquinoline derivatives. Reduction reactions may produce amino-furan or amino-benzenesulfonamide derivatives. Substitution reactions can lead to a wide array of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
As a Precursor: : It's used in the synthesis of other complex molecules and as an intermediate in organic synthesis.
Biology
Molecular Probes: : Utilized in the design of molecular probes due to its complex structure and reactive groups.
Medicine
Pharmacological Research: : Investigated for potential use in drug discovery, particularly in targeting specific receptors or enzymes.
Industry
Material Science: : Application in the creation of specialized materials, such as coatings or adhesives, that require precise molecular configurations.
Mechanism of Action
The exact mechanism depends on the application. In pharmacological research, it interacts with specific molecular targets, altering their function. The furan and isoquinoline moieties play a crucial role in binding to active sites or undergoing metabolic transformations. Pathways involved often include cytochrome P450 enzymes for metabolic modifications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(4-methylisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
Unique Aspects
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is distinguished by the presence of both the furan ring and the methoxybenzenesulfonamide moiety, which confer unique chemical properties and reactivity patterns. The precise arrangement of these groups offers different binding affinities and reactivities compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDNCMVJBLZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)



![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
amine](/img/structure/B2494588.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

